molecular formula C11H18ClNO B6256927 4-(pentyloxy)aniline hydrochloride CAS No. 657254-70-1

4-(pentyloxy)aniline hydrochloride

Cat. No.: B6256927
CAS No.: 657254-70-1
M. Wt: 215.7
InChI Key:
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Description

4-(Pentyloxy)aniline hydrochloride: is an organic compound with the molecular formula C11H18ClNO . It is a derivative of aniline, where the aniline ring is substituted with a pentyloxy group at the para position and is present as a hydrochloride salt. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 4-(pentyloxy)aniline hydrochloride typically begins with .

    Etherification: The 4-nitrophenol undergoes etherification with in the presence of a base such as to form .

    Reduction: The nitro group in 4-(pentyloxy)nitrobenzene is then reduced to an amine group using a reducing agent like and , resulting in .

    Formation of Hydrochloride Salt: Finally, 4-(pentyloxy)aniline is treated with to form .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Pentyloxy)aniline hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like or are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like for halogenation, for nitration, and for sulfonation.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various reduced amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Chemistry: 4-(Pentyloxy)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, it is used to study the effects of substituted anilines on biological systems, including their interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pentyloxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 4-(Butyloxy)aniline hydrochloride
  • 4-(Hexyloxy)aniline hydrochloride
  • 4-(Methoxy)aniline hydrochloride

Comparison: 4-(Pentyloxy)aniline hydrochloride is unique due to its specific pentyloxy substitution, which imparts distinct physical and chemical properties compared to its analogs. The length of the alkoxy chain influences its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other analogs may not be as effective.

Properties

CAS No.

657254-70-1

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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